[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13474304
InChI: InChI=1S/C18H35N3O3/c1-7-21(17(23)24-18(4,5)6)14-10-8-13(9-11-14)20-16(22)15(19)12(2)3/h12-15H,7-11,19H2,1-6H3,(H,20,22)/t13?,14?,15-/m0/s1
SMILES: CCN(C1CCC(CC1)NC(=O)C(C(C)C)N)C(=O)OC(C)(C)C
Molecular Formula: C18H35N3O3
Molecular Weight: 341.5 g/mol

[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13474304

Molecular Formula: C18H35N3O3

Molecular Weight: 341.5 g/mol

* For research use only. Not for human or veterinary use.

[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C18H35N3O3
Molecular Weight 341.5 g/mol
IUPAC Name tert-butyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]-N-ethylcarbamate
Standard InChI InChI=1S/C18H35N3O3/c1-7-21(17(23)24-18(4,5)6)14-10-8-13(9-11-14)20-16(22)15(19)12(2)3/h12-15H,7-11,19H2,1-6H3,(H,20,22)/t13?,14?,15-/m0/s1
Standard InChI Key ZGUQEAYRRWXYIK-NRXISQOPSA-N
Isomeric SMILES CCN(C1CCC(CC1)NC(=O)[C@H](C(C)C)N)C(=O)OC(C)(C)C
SMILES CCN(C1CCC(CC1)NC(=O)C(C(C)C)N)C(=O)OC(C)(C)C
Canonical SMILES CCN(C1CCC(CC1)NC(=O)C(C(C)C)N)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name is tert-butyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]-N-ethylcarbamate, with the molecular formula C₁₈H₃₅N₃O₃ and a molar mass of 341.5 g/mol. Key structural elements include:

  • Cyclohexyl backbone: Provides conformational rigidity, influencing binding affinity in biological systems.

  • (S)-2-Amino-3-methylbutanoyl group: A chiral branched-chain amino acid residue critical for stereospecific interactions.

  • tert-Butyl carbamate (Boc): A transient protecting group for amines, removable under acidic conditions .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₃₅N₃O₃
Molecular Weight341.5 g/mol
IUPAC Nametert-butyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]-N-ethylcarbamate
SMILESCCN(C1CCC(CC1)NC(=O)C(C(C)C)N)C(=O)OC(C)(C)C
CAS NumberNot explicitly listed

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis involves multi-step organic transformations, leveraging peptide coupling and protective group chemistry:

Amide Bond Formation

The (S)-2-amino-3-methylbutanoyl moiety is introduced via EDC/HOBt-mediated coupling between a Boc-protected cyclohexylamine and the activated carboxylic acid derivative of the amino acid . This method ensures high yield and minimal racemization .

Boc Protection and Deprotection

  • Protection: The ethylamine group on the cyclohexyl ring is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

  • Deprotection: Trifluoroacetic acid (TFA) cleaves the Boc group under mild conditions, regenerating the free amine for subsequent functionalization .

Table 2: Representative Synthesis Steps

StepReactionReagents/ConditionsYieldSource
1Amide couplingEDC·HCl, HOBt, DMF, rt75–85%
2Boc protectionBoc₂O, TEA, CH₂Cl₂>90%
3PurificationPrep-HPLC (C18 column)

Stereochemical Considerations

The (S)-configuration at the amino acid’s α-carbon is critical for bioactivity. Asymmetric synthesis techniques, such as chiral auxiliary-mediated alkylation or enzymatic resolution, ensure enantiopurity .

Applications in Pharmaceutical Research

Intermediate in Drug Discovery

The compound serves as a versatile building block for:

  • Protease inhibitors: Analogous carbamates are used in SARS-CoV 3CL protease inhibitors, where the Boc group enhances solubility during synthesis .

  • Anticancer agents: Similar structures show activity against breast cancer (MCF-7) and glioblastoma (BNC3) cell lines by targeting glutaminolysis .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

While direct data on this compound is limited, structurally related carbamates exhibit:

  • IC₅₀ values of 0.5–5 μM against cysteine proteases .

  • Selectivity for tumor cells over nonmalignant lines (e.g., MCF-10A) .

Pharmacokinetic Profiling

In rat models, analogous compounds demonstrate:

  • Half-life (t₁/₂): 0.74 hours.

  • Brain penetration: Moderate (brain-to-plasma ratio = 0.3) .

Analytical Characterization

Spectroscopic Methods

  • NMR: ¹H and ¹³C spectra confirm regiochemistry and Boc-group integrity .

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 342.3, aligning with theoretical values.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator